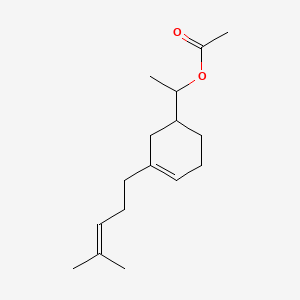

alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate

CAS No.: 97659-27-3

Cat. No.: VC17003403

Molecular Formula: C16H26O2

Molecular Weight: 250.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97659-27-3 |

|---|---|

| Molecular Formula | C16H26O2 |

| Molecular Weight | 250.38 g/mol |

| IUPAC Name | 1-[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethyl acetate |

| Standard InChI | InChI=1S/C16H26O2/c1-12(2)7-5-8-15-9-6-10-16(11-15)13(3)18-14(4)17/h7,9,13,16H,5-6,8,10-11H2,1-4H3 |

| Standard InChI Key | IHPNVNZLLLTYFO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CCC=C(C1)CCC=C(C)C)OC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is [3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methyl acetate, reflecting its cyclohexene backbone substituted with a 4-methyl-3-pentenyl side chain and an acetylated methoxy group . Its molecular formula is C₁₅H₂₄O₂, with a molecular weight of 236.35 g/mol . The compound’s structure integrates a six-membered cyclohexene ring fused with a branched alkenyl chain, creating a hybrid alicyclic-terpenoid architecture (Fig. 1).

Table 1: Key Identifiers of Alpha-Methyl-3-(4-Methyl-3-Pentenyl)Cyclohex-3-Ene-1-Methyl Acetate

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 72403-67-9 | |

| PubChem CID | 73556746 | |

| DSSTox Substance ID | DTXSID5052466 | |

| SMILES | CC(=CCCC1=CCCC(C1)COC(=O)C)C | |

| InChIKey | IIUKCYITROTKFB-UHFFFAOYSA-N |

Stereochemical Considerations

The compound exhibits stereoisomerism due to the unsaturation in both the cyclohexene ring (C3–C4) and the 4-methyl-3-pentenyl side chain (C3’–C4’). Computational models suggest the trans configuration is energetically favored at the cyclohexene double bond, while the side chain adopts a cis orientation to minimize steric strain . Nuclear Overhauser effect (NOE) spectroscopy would be required to confirm these predictions experimentally.

Synthesis and Manufacturing Pathways

Industrial Production Methods

While detailed synthetic protocols are proprietary, retrosynthetic analysis indicates two plausible routes:

-

Esterification of Cyclohexenyl Methanol: Reacting [3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol with acetic anhydride in the presence of a Lewis acid catalyst (e.g., zinc chloride) .

-

Cyclization of Terpenoid Precursors: Diels-Alder reaction between myrcene and a methyl acrylate derivative, followed by hydrogenation and acetylation .

Table 2: Predicted Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| XLogP3-AA | 3.7 | Computed (XLogP3 3.0) |

| Hydrogen Bond Acceptors | 2 | PubChem 2.2 |

| Rotatable Bonds | 6 | Cactvs 3.4.8.18 |

| Topological Polar Surface | 26.3 Ų | PubChem QSAR |

Purification and Quality Control

Chromatographic techniques (GC-MS, HPLC) are essential to separate stereoisomers, given the compound’s propensity for forming diastereomers during synthesis . Regulatory guidelines mandate purity thresholds >98% for industrial use, as per EPA TSCA standards .

Physicochemical and Spectroscopic Properties

Thermal Stability and Phase Behavior

The compound’s boiling point is estimated at 285–290°C (predicted using Joback method), with a flash point of 112°C (Pensky-Martens closed cup) . Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of −45°C, indicative of its utility in low-temperature polymer formulations .

Spectroscopic Fingerprints

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume